molecular formula C19H25F3N4O3S B2896473 4-methyl-1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034330-43-1

4-methyl-1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2896473
CAS RN: 2034330-43-1
M. Wt: 446.49
InChI Key: IDHMEGQTGZYILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H25F3N4O3S and its molecular weight is 446.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A study demonstrated the synthesis of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, derived from reactions involving components similar to the target compound. These synthesized compounds exhibited significant antimicrobial activity against various microbial strains, underscoring their potential in developing new antimicrobial agents (Dalloul et al., 2017).

Acid-Base Interaction Studies

Another research application involves studying the acid-base interactions of compounds with structural similarities to the target chemical, focusing on their proton transfer kinetics. This research provides insights into the intermolecular dynamics of such compounds, which is crucial for understanding their behavior in various solvents and potential applications in catalysis or as reaction intermediates (Petrov, 2015).

Infrared Spectra Analysis

In-depth investigations into the structure, infrared spectra, and visible spectra of various triazenes with a sulfonamide moiety have been conducted. These studies include theoretical investigations using density functional theory (DFT) and experimental analyses, contributing to a deeper understanding of the photophysical and photochemical properties of these compounds, which could be relevant for designing optical materials or sensors (Dabbagh et al., 2008).

Stereodynamics and Perlin Effect Analysis

Research on the stereodynamic behavior of compounds containing trifluoromethylsulfonyl groups, like the target compound, through low-temperature NMR spectroscopies has been reported. These studies provide valuable information on the conformations and molecular dynamics of such compounds, which is essential for their application in stereochemistry and molecular engineering (Shainyan et al., 2008).

properties

IUPAC Name

4-methyl-2-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N4O3S/c1-11-10-12(2)14(4)16(13(11)3)30(28,29)25-8-6-15(7-9-25)26-18(27)24(5)17(23-26)19(20,21)22/h10,15H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHMEGQTGZYILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

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